Methyl 4-(5-aminopyrazin-2-yl)benzoate
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Overview
Description
Methyl 4-(5-aminopyrazin-2-yl)benzoate is an organic compound with the molecular formula C12H11N3O2 It is a derivative of benzoic acid and pyrazine, featuring an amino group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-aminopyrazin-2-yl)benzoate typically involves the reaction of 4-(5-aminopyrazin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-aminopyrazin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 4-(5-aminopyrazin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-aminopyrazin-2-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate
- Methyl 4-(5-amino-6-chloropyrazin-2-yl)benzoate
- Methyl 4-(5-amino-6-fluoropyrazin-2-yl)benzoate
Uniqueness
Methyl 4-(5-aminopyrazin-2-yl)benzoate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 4-(5-aminopyrazin-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the presence of a benzoate group and an aminopyrazine moiety. Its structure allows for various chemical interactions, particularly through the amino group, which can participate in hydrogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may inhibit certain enzymes by forming hydrogen bonds with active site residues, altering their function and leading to various biological effects.
- Cellular Effects : It has been suggested that this compound could influence cellular pathways involved in cancer progression, although specific pathways need further elucidation .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study highlighted its potential as a selective inhibitor of CHK1, a crucial kinase involved in DNA damage response and cell cycle regulation. The compound demonstrated an IC50 value of less than 10 nM against CHK1, indicating high potency .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related pyrazine derivatives suggest that compounds with similar structures may exhibit significant antibacterial effects. The presence of the aminopyrazine group is believed to enhance this activity, making it a candidate for further exploration in treating bacterial infections .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | CHK1 inhibition (IC50 < 10 nM) | |
Antimicrobial | Potential antibacterial activity | |
Enzyme Interaction | Inhibition via hydrogen bonding |
Case Study: CHK1 Inhibition
In a detailed study on the optimization of CHK1 inhibitors, this compound was identified as a lead compound due to its favorable selectivity profile and metabolic stability. The compound's interactions with protein-bound water molecules were crucial for its selectivity over other kinases, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 4-(5-aminopyrazin-2-yl)benzoate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-15-11(13)7-14-10/h2-7H,1H3,(H2,13,15) |
InChI Key |
KUWGDZFSDSBFCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C=N2)N |
Origin of Product |
United States |
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